molecular formula C26H25F3N4O3 B2808847 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide CAS No. 866009-74-7

2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide

Cat. No.: B2808847
CAS No.: 866009-74-7
M. Wt: 498.506
InChI Key: YQMIFPIHQWOMNG-UHFFFAOYSA-N
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Description

2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to its hydrazinecarboxamide moiety. It could be explored for its potential as a pharmaceutical agent in treating diseases where enzyme inhibition is beneficial.

Industry

In materials science, the compound’s trifluoromethyl group imparts unique properties such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The trifluoromethyl group could enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide: shares similarities with other hydrazinecarboxamide derivatives, which also exhibit enzyme inhibitory activity.

    Trifluoromethylated compounds: These compounds are known for their enhanced metabolic stability and bioavailability, making them valuable in drug design.

Uniqueness

The combination of a tert-butyl group, a phenyl group, and a trifluoromethyl group in this compound provides a unique set of properties, including increased hydrophobicity, thermal stability, and potential biological activity. This makes it distinct from other compounds with only one or two of these functional groups.

Properties

IUPAC Name

N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N4O3/c1-25(2,3)33(32-24(36)30-19-12-5-4-6-13-19)23(35)20-14-7-8-15-21(20)31-22(34)17-10-9-11-18(16-17)26(27,28)29/h4-16H,1-3H3,(H,31,34)(H2,30,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMIFPIHQWOMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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